molecular formula C7H15FN2 B12932898 (S)-1-(3-Fluoropropyl)pyrrolidin-3-amine

(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine

Cat. No.: B12932898
M. Wt: 146.21 g/mol
InChI Key: XKHSXPNTQRAWJC-ZETCQYMHSA-N
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Description

(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a fluoropropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoropropyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3-fluoropropyl halide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Fluoropropyl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activity.

    1-(3-Fluoropropyl)pyrrolidine: Lacks the chiral center and may have different chemical properties.

    1-(3-Chloropropyl)pyrrolidin-3-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the fluoropropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

(3S)-1-(3-fluoropropyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2/t7-/m0/s1

InChI Key

XKHSXPNTQRAWJC-ZETCQYMHSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CCCF

Canonical SMILES

C1CN(CC1N)CCCF

Origin of Product

United States

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